

3-ethyl-2-hydroxy-1H-quinolin-4-one synthesis pathway

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Compound of Interest

Compound Name: 3-ethyl-2-hydroxy-1H-quinolin-4-one

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An In-Depth Technical Guide to the Synthesis of **3-ethyl-2-hydroxy-1H-quinolin-4-one**

Introduction

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.

The specific derivative, **3-ethyl-2-hydroxy-1H-quinolin-4-one**, is a valuable synthetic intermediate for the development of more complex pharmaceutical agents. It's important to recognize that this compound exists in tautomeric equilibrium with its keto form, 3-ethylquinoline-2,4(1H,3H)-dione. The nomenclature often refers to the hydroxy (enol) form, though the dione (keto) form may predominate depending on the environment. This guide provides a detailed overview of its synthesis, focusing on the well-established thermal condensation pathway.

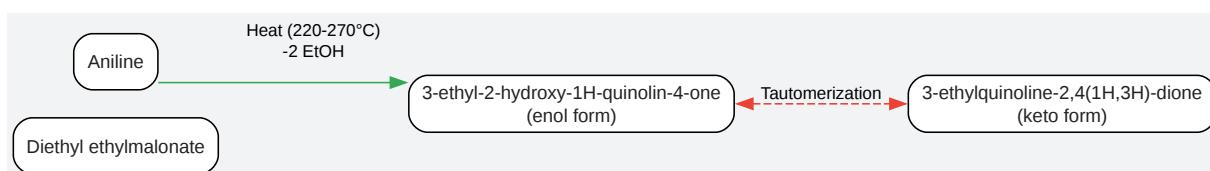
Core Synthesis Pathway: Conrad-Limpach-Knorr Reaction

The most direct and widely employed method for the synthesis of **3-ethyl-2-hydroxy-1H-quinolin-4-one** is a thermal cyclocondensation reaction, a variant of the Conrad-Limpach-Knorr synthesis.^{[1][2]} This pathway involves the reaction of an aniline with a β -ketoester or, in this specific case, a substituted malonic ester—diethyl ethylmalonate.

The reaction proceeds in two key stages:

- Condensation: Aniline attacks one of the ester carbonyls of diethyl ethylmalonate, leading to the formation of an intermediate N-phenyl malonamate ester and the elimination of ethanol.
- Thermal Cyclization: At high temperatures (typically >250 °C), the intermediate undergoes an intramolecular cyclization (annulation) onto the benzene ring, followed by the elimination of a second molecule of ethanol to form the stable quinolin-4-one ring system.^{[1][3]} This high-temperature step is crucial and often rate-determining.^[1]

The overall reaction is a robust method for accessing 3-substituted 4-hydroxy-2(1H)-quinolones.



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Caption: Overall synthesis pathway for **3-ethyl-2-hydroxy-1H-quinolin-4-one**.

Detailed Experimental Protocols

The following protocol is a generalized procedure adapted from established methods for the synthesis of analogous 3-substituted-4-hydroxyquinolin-2(1H)-ones via thermal condensation.
^{[4][5]}

Reaction Procedure:

- Reactant Charging: In a flask equipped with a distillation head and condenser, combine aniline (1.0 equivalent) and diethyl ethylmalonate (1.02-1.05 equivalents).
- Thermal Reaction - Stage 1: Heat the reaction mixture on a metal bath or in a suitable high-temperature heating mantle to 220-230°C. Maintain this temperature for approximately 1

hour. Ethanol will begin to distill from the reaction mixture.

- Thermal Reaction - Stage 2: Increase the temperature to 260-270°C. Continue heating until the distillation of ethanol ceases, which typically takes 3 to 6 hours. The reaction mixture will become a viscous liquid or may solidify upon completion.
- Initial Product Isolation: Carefully pour the hot, viscous reaction mixture into a beaker of stirred toluene (approx. 50 mL for a 100 mmol scale reaction). As the mixture cools to room temperature, the crude product will precipitate. Collect the solid precipitate by filtration.
- Work-up and Purification:
 - Transfer the filtered solid to a mixture of 0.5 M aqueous sodium hydroxide solution and toluene. Stir vigorously to dissolve the acidic quinolinone product in the aqueous phase.
 - Separate the aqueous and organic layers. Wash the aqueous layer with fresh toluene (2 x 40 mL) to remove any non-acidic impurities.
 - Treat the aqueous layer with decolorizing charcoal, stir for a few minutes, and then filter to remove the charcoal.
 - Precipitation: Slowly acidify the clear aqueous filtrate with 10% hydrochloric acid until the solution is acidic (e.g., to Congo red paper). The target compound will precipitate out of the solution.
 - Final Collection: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables summarize the key quantitative parameters for this synthesis.

Table 1: Reaction Conditions and Parameters

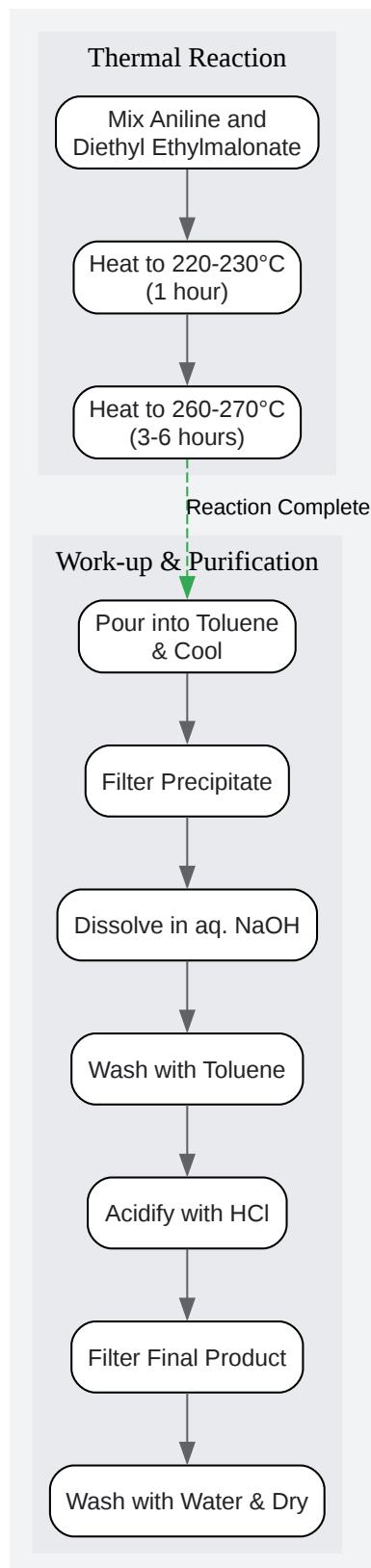
Parameter	Value	Reference
Reactant 1	Aniline	[4][5]
Reactant 2	Diethyl ethylmalonate	[4][5]
Molar Ratio (Aniline:Malonate)	1 : 1.02-1.05	[4][5]
Temperature - Stage 1	220-230 °C	[4][5]
Duration - Stage 1	1 hour	[4][5]
Temperature - Stage 2	260-270 °C	[4][5]
Duration - Stage 2	3-6 hours (until EtOH ceases)	[4]

Table 2: Product Characterization

Property	Value
Chemical Formula	C ₁₁ H ₁₁ NO ₂
Molecular Weight	189.21 g/mol
CAS Number	1873-60-5
Appearance	Solid

Note: Specific yield and melting point data for the unsubstituted aniline reaction were not explicitly found in the initial search, but yields for analogous reactions with substituted anilines are often in the range of 60-90%. [4][5]

Mandatory Visualizations



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Caption: Step-by-step experimental workflow for the synthesis and purification.

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References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. jptcp.com [jptcp.com]
- 3. synarchive.com [synarchive.com]
- 4. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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